Brallobarbital

Description

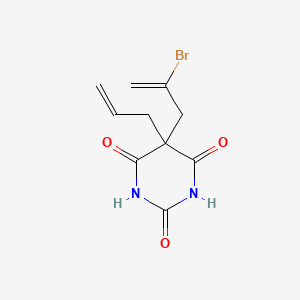

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoprop-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3H,1-2,4-5H2,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYODAJAEQDVYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(C(=O)NC(=O)NC1=O)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204648 | |

| Record name | Brallobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-86-4 | |

| Record name | Brallobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brallobarbital [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brallobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brallobarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRALLOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0N7A2M3MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brallobarbital's Interaction with GABA-A Receptors: A Technical Guide

This technical guide provides an in-depth exploration of the mechanism of action of brallobarbital on γ-aminobutyric acid type A (GABA-A) receptors. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates its function based on the well-established pharmacology of the barbiturate (B1230296) class of drugs. The information is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Allosteric Modulation

This compound, a member of the barbiturate family, exerts its primary pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor.[1][2] At higher concentrations, it can also directly activate the receptor, functioning as a GABA agonist.[1][3] The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system, and its activation leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[4][5]

Unlike the endogenous ligand GABA, which binds at the interface of the α and β subunits, this compound and other barbiturates bind to a distinct allosteric site on the receptor complex.[1][2] This binding site is also separate from that of benzodiazepines.[1][2] The binding of this compound potentiates the effect of GABA by increasing the duration of the chloride ion channel opening, thereby enhancing the efficacy of GABAergic neurotransmission.[4][6] This contrasts with benzodiazepines, which increase the frequency of channel opening.[4][7]

The interaction of this compound with the GABA-A receptor is multifaceted and concentration-dependent:

-

Potentiation of GABA-induced currents: At lower concentrations, this compound enhances the effect of GABA.

-

Direct activation: At higher concentrations, this compound can directly open the chloride channel in the absence of GABA.[3]

-

Channel blockade: At very high concentrations, some barbiturates have been shown to block the ion channel.[3]

Binding Sites on the GABA-A Receptor

Barbiturates are understood to bind to multiple homologous transmembrane pockets located at the subunit interfaces of the GABA-A receptor.[1][2] While the precise location of the this compound binding site has not been explicitly detailed, studies on other barbiturates, such as pentobarbital (B6593769), suggest that the binding site is likely formed by portions of the M1, M2, and M3 transmembrane domains of the β subunit.[3] The subunit composition of the GABA-A receptor, particularly the type of α and β subunits, can influence the affinity and efficacy of barbiturates.[8]

Quantitative Data (Comparative)

Table 1: Comparative Potency of Barbiturates in Modulating GABA-A Receptor Function

| Barbiturate | Action | EC50 (µM) | Preparation | Reference |

| Pentobarbital | Increased IPSC decay time constant | 41 | Rat neocortical neurons | [6] |

| Amobarbital | Increased IPSC decay time constant | 103 | Rat neocortical neurons | [6] |

| Phenobarbital | Increased IPSC decay time constant | 144 | Rat neocortical neurons | [6] |

| Phenobarbital | Agonism at GABA-A receptors | 133 | Rat neocortical neurons | [6] |

Table 2: Concentration-Dependent Effects of Pentobarbital on GABA-A Receptors

| Effect | Concentration Range (µM) | Reference |

| Potentiation of GABA | ~10 - 100 | [3][9] |

| Direct Activation | ~100 - 800 | [3][9] |

| Channel Blockade | ~1000 - 10000 | [3][9] |

Experimental Protocols

The characterization of this compound's interaction with GABA-A receptors would involve standard electrophysiological and biochemical techniques. The following are detailed methodologies for key experiments typically cited in the study of barbiturate pharmacology.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels, including GABA-A receptors, expressed in a heterologous system.

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2s).

-

Incubation: Injected oocytes are incubated for 1-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -80 mV).

-

GABA and this compound are applied to the oocyte via the perfusion system.

-

The resulting chloride currents are recorded and analyzed to determine the effect of this compound on GABA-induced currents (potentiation) and its ability to directly activate the receptor.

-

-

Data Analysis: Dose-response curves are generated to calculate EC50 values for both the potentiation of GABA and direct activation by this compound.

Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for the recording of ion channel activity from a single cell, providing high-resolution data on channel kinetics.

-

Cell Culture: A mammalian cell line (e.g., HEK293) is transiently transfected with plasmids containing the cDNA for the desired GABA-A receptor subunits.

-

Cell Plating: Transfected cells are plated onto coverslips for recording.

-

Patch-Clamp Recording:

-

A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.

-

A glass micropipette with a fire-polished tip (1-5 MΩ resistance) is filled with an intracellular solution and brought into contact with the cell membrane.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

GABA and this compound are applied to the cell using a rapid solution exchange system.

-

-

Data Analysis: The recorded currents are analyzed to determine changes in amplitude, decay kinetics, and channel open probability in the presence of this compound.

Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Experimental Workflow for Characterizing this compound's Effects

Caption: Generalized workflow for studying this compound's effects.

Logical Relationship of this compound's Actions

References

- 1. researchgate.net [researchgate.net]

- 2. Barbiturate - Wikipedia [en.wikipedia.org]

- 3. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Novel Hypnotic: A Technical Guide to the Early Development of Brallobarbital (circa 1920s)

Introduction

The 1920s marked a significant period of expansion in medicinal chemistry, particularly in the development of sedative and hypnotic agents.[1] Following the successful introduction of barbital (B3395916) (1903) and phenobarbital (B1680315) (1912), research intensified to synthesize new derivatives of barbituric acid with varied durations of action and improved therapeutic profiles.[2][3] Brallobarbital (5-allyl-5-(2-bromoallyl)barbituric acid) emerged during this decade as a novel intermediate-acting hypnotic.[4] This technical guide provides a reconstructed overview of the chemical synthesis, pharmacological evaluation, and the prevailing theoretical mechanism of action for this compound, reflecting the scientific understanding of the 1920s.

Chemical Synthesis

The synthesis of barbiturates in the early 20th century was fundamentally based on the condensation reaction of a disubstituted diethyl malonate with urea.[1] The synthesis of this compound would have followed this established pathway, requiring the prior synthesis of diethyl 5-allyl-5-(2-bromoallyl)malonate. The protocol below is a representative reconstruction of the likely synthesis process.

Reconstructed Experimental Protocol: Synthesis of this compound

Objective: To synthesize 5-allyl-5-(2-bromoallyl)barbituric acid (this compound).

Step 1: Synthesis of Diethyl Allylmalonate

-

A solution of sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol (B145695).

-

To this solution, diethyl malonate is added dropwise, forming the sodium salt of diethyl malonate.

-

Allyl bromide is then added slowly to the reaction mixture. An exothermic reaction ensues. The mixture is refluxed to ensure complete alkylation.

-

After cooling, the precipitated sodium bromide is removed by filtration. The ethanol is removed by distillation, and the resulting diethyl allylmalonate is purified by vacuum distillation.

Step 2: Synthesis of Diethyl Allyl(2-bromoallyl)malonate

-

A second alkylation is performed on the diethyl allylmalonate product from Step 1.

-

The diethyl allylmalonate is treated with another equivalent of sodium ethoxide in absolute ethanol.

-

2,3-Dibromopropene is added to the mixture. The reaction is carefully controlled to favor substitution of one bromine atom. The mixture is refluxed.

-

Work-up is similar to Step 1, involving filtration of sodium bromide and purification by vacuum distillation to isolate the target diester, diethyl allyl(2-bromoallyl)malonate.

Step 3: Condensation with Urea to form this compound

-

The purified diethyl allyl(2-bromoallyl)malonate from Step 2 is mixed with urea.

-

A solution of sodium ethoxide in absolute ethanol is added, and the mixture is heated under reflux for several hours. This effects a condensation reaction, forming the sodium salt of this compound.

-

The ethanol is distilled off, and the residue is dissolved in water.

-

The aqueous solution is acidified with hydrochloric acid, causing the precipitation of the free this compound acid.

-

The crude this compound is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield the purified product.

The logical workflow for this synthesis is depicted below.

Pharmacological Evaluation

In the 1920s, the pharmacological evaluation of new hypnotic drugs was primarily conducted in animal models to determine their efficacy and acute toxicity. The primary goal was to establish the dose required to induce sleep (hypnotic dose) and the dose that was lethal (lethal dose), providing a preliminary therapeutic index.

Reconstructed Experimental Protocol: Hypnotic Effect and Acute Toxicity

Objective: To determine the hypnotic dose and lethal dose of this compound in a suitable animal model (e.g., rabbits or dogs).

Methodology:

-

A stock solution of this compound is prepared, likely as its sodium salt for aqueous solubility.

-

A cohort of healthy, adult rabbits of similar weight is selected and housed individually.

-

A range of doses of the this compound solution is administered to different groups of rabbits, typically via oral or subcutaneous injection. A control group receives a saline solution.

-

Observation for Hypnotic Effect: The animals are observed for the onset of sedation, loss of the righting reflex (inability to stand up when placed on their side), and the duration of sleep. The "hypnotic dose" is defined as the dose that induces sleep in 50% or 100% of the animals in a group.

-

Observation for Acute Toxicity: A separate cohort of animals is administered progressively higher doses of the compound. The animals are monitored for signs of toxicity, including respiratory depression (slowing of breathing rate), and ultimately, death. The "minimum lethal dose" (MLD) is determined as the lowest dose that results in the death of the animal.

-

Data on the dose, observed effect (sedation, sleep, death), onset time, and duration of sleep are meticulously recorded.

Illustrative Data Presentation

The quantitative results from such experiments would have been summarized to compare the new compound to existing barbiturates.

| Compound | Animal Model | Hypnotic Dose (mg/kg) | Minimum Lethal Dose (MLD) (mg/kg) | Therapeutic Index (MLD / Hypnotic Dose) |

| Barbital | Rabbit | ~100 | ~400 | ~4.0 |

| Phenobarbital | Rabbit | ~90 | ~350 | ~3.9 |

| This compound | Rabbit | ~80 | ~280 | ~3.5 |

Note: The data in this table are illustrative and not based on actual historical records. They are intended to represent the type of quantitative comparison that would have been made in the 1920s.

Early Theories on Mechanism of Action

The modern understanding of barbiturates acting on GABAA receptors was non-existent in the 1920s.[5] The prevailing theories of narcosis and sedation were based on physical chemistry and general physiological depression.

The most prominent theory was the Meyer-Overton Lipid Theory of Narcosis . This theory, developed around the turn of the 20th century, posited that the potency of an anesthetic or hypnotic substance was directly proportional to its lipid solubility.[6] The proposed mechanism was that these lipophilic molecules would accumulate in the lipid-rich membranes of nerve cells. This accumulation was thought to physically disrupt the membrane's structure, thereby altering its permeability and inhibiting the cell's ability to conduct nerve impulses. This non-specific depression of neuronal function throughout the central nervous system was believed to be the cause of sedation and sleep.[2]

Therefore, the development of this compound and other barbiturates was guided by the principle of modifying the barbituric acid core with lipophilic side chains (like the allyl and bromoallyl groups) to enhance its ability to penetrate and act upon the central nervous system.

References

- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Barbiturate | Definition, Mechanism, & Side Effects | Britannica [britannica.com]

- 3. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Search for a Unifying Theory of Anaesthesia - ESAIC [esaic.org]

Pharmacological profile of Brallobarbital as a sedative-hypnotic

An In-depth Technical Guide on the Pharmacological Profile of Brallobarbital as a Sedative-Hypnotic

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a barbiturate (B1230296) derivative developed in the 1920s that is no longer in clinical use in most countries.[1][2] Consequently, detailed pharmacological data, particularly from studies employing modern methodologies, are scarce in publicly available literature. This guide synthesizes the available information on this compound and supplements it with established principles of barbiturate pharmacology to provide a comprehensive profile.

Core Pharmacological Profile

This compound is a barbiturate with sedative and hypnotic properties formerly used to treat insomnia.[1][3][4] It was most notably a component of the combination product Vesparax, which also contained secobarbital and hydroxyzine.[2][5][6] Like other barbiturates, it acts as a central nervous system (CNS) depressant.[7] Its use declined due to a long half-life, which often resulted in "hangover" effects, and the development of newer agents with more favorable safety profiles, such as benzodiazepines.[1][5][8]

Mechanism of Action

The primary mechanism of action for this compound, consistent with other barbiturates, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[7][8]

-

GABAA Receptor Modulation: this compound binds to a distinct allosteric site on the GABAA receptor complex, which is different from the binding sites for GABA and benzodiazepines.[8][9][10] This binding potentiates the effect of the endogenous neurotransmitter GABA.[8]

-

Chloride Channel Gating: The binding of this compound increases the duration of the opening of the receptor's associated chloride ion (Cl⁻) channel when GABA is bound.[8] This is a key difference from benzodiazepines, which increase the frequency of channel opening.[8][10]

-

Neuronal Hyperpolarization: The enhanced influx of Cl⁻ ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This results in a potentiation of GABA's inhibitory effect and widespread CNS depression.[7]

-

Direct Agonism and Other Effects: At higher, anesthetic concentrations, barbiturates can directly activate the GABAA receptor, opening the chloride channel even in the absence of GABA.[8][9] They also exert inhibitory effects on other parts of the nervous system by blocking excitatory glutamate (B1630785) receptors (AMPA and kainate subtypes).[8]

Signaling Pathway Diagram

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [nl.wikipedia.org]

- 4. This compound | BehaveNet [behavenet.com]

- 5. This compound [chemeurope.com]

- 6. Secobarbital/brallobarbital/hydroxyzine - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. Barbiturate - Wikipedia [en.wikipedia.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

Chemical structure and properties of 5-allyl-5-(2-bromoallyl)barbituric acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 5-allyl-5-(2-bromoallyl)barbituric acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

5-allyl-5-(2-bromoallyl)barbituric acid, also known as brallobarbital, is a derivative of barbituric acid with two unsaturated substituents at the 5-position. The presence of both an allyl and a 2-bromoallyl group contributes to its specific physicochemical and pharmacological characteristics.

Chemical Structure:

Caption: Chemical structure of 5-allyl-5-(2-bromoallyl)barbituric acid.

A summary of the key quantitative properties of 5-allyl-5-(2-bromoallyl)barbituric acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ | [1] |

| Molar Mass | 287.11 g/mol | [1] |

| CAS Number | 561-86-4 | [1] |

| Melting Point | 169 °C | [1] |

| logP (octanol/water) | 1.37 | [1] |

| SMILES | BrC(=C)CC1(CC=C)C(=O)NC(=O)NC1=O | [1] |

Experimental Protocols

Proposed Synthesis

The synthesis of 5-allyl-5-(2-bromoallyl)barbituric acid can be approached via a two-step process starting from barbituric acid. The general workflow is depicted below.

Caption: Proposed two-step synthesis of 5-allyl-5-(2-bromoallyl)barbituric acid.

A detailed hypothetical protocol for each step is provided in Table 2.

| Step | Procedure |

| 1. Synthesis of 5-allylbarbituric acid | 1. Dissolve barbituric acid in a suitable solvent (e.g., ethanol). 2. Add a base, such as sodium ethoxide, to form the corresponding anion. 3. Add an allyl halide (e.g., allyl bromide) dropwise to the reaction mixture. 4. Reflux the mixture for several hours to ensure complete reaction. 5. After cooling, neutralize the mixture with an acid (e.g., HCl) to precipitate the product. 6. Filter, wash, and recrystallize the crude product to obtain pure 5-allylbarbituric acid. |

| 2. Synthesis of 5-allyl-5-(2-bromoallyl)barbituric acid | 1. Dissolve the synthesized 5-allylbarbituric acid in an appropriate solvent (e.g., ethanol). 2. Add a base (e.g., sodium ethoxide) to deprotonate the C-5 position. 3. Add 2,3-dibromopropene to the reaction mixture. 4. Stir the reaction at room temperature or with gentle heating. 5. Monitor the reaction progress using Thin Layer Chromatography (TLC). 6. Upon completion, work up the reaction by acidifying the mixture to precipitate the final product. 7. Purify the product by recrystallization. |

Proposed Characterization Methods

The synthesized 5-allyl-5-(2-bromoallyl)barbituric acid should be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | - Peaks corresponding to the N-H protons of the barbiturate (B1230296) ring. - Signals for the allyl group protons (-CH₂-, -CH=, =CH₂). - Signals for the 2-bromoallyl group protons (-CH₂-, =C(Br)H, =CH₂). |

| ¹³C NMR | - Carbonyl carbon signals of the barbiturate ring. - Signals for the quaternary carbon at the 5-position. - Peaks corresponding to the carbons of the allyl and 2-bromoallyl groups. |

| FT-IR | - N-H stretching vibrations. - C=O stretching vibrations of the amide groups. - C=C stretching of the allyl and bromoallyl groups. - C-Br stretching vibration. |

| Mass Spectrometry | - A molecular ion peak corresponding to the mass of the compound (m/z ≈ 286/288 for the bromine isotopes). - Fragmentation patterns typical for barbiturates, including loss of the allyl and bromoallyl side chains. |

Biological Activity and Signaling Pathways

Derivatives of barbituric acid are well-known for their effects on the central nervous system (CNS).[2]

General Mechanism of Action for Barbiturates

Barbiturates act as positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain.

Caption: Signaling pathway of barbiturates at the GABA-A receptor.

This modulation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This overall inhibitory effect in the CNS is responsible for the sedative, hypnotic, and anesthetic properties of barbiturates.

Potential Activity of 5-allyl-5-(2-bromoallyl)barbituric acid

Given its chemical structure as a 5,5-disubstituted barbiturate, 5-allyl-5-(2-bromoallyl)barbituric acid is expected to exhibit CNS depressant effects similar to other barbiturates. The specific nature and potency of its activity would be influenced by the lipophilicity and steric properties of the allyl and 2-bromoallyl substituents. These groups affect the drug's ability to cross the blood-brain barrier and its binding affinity to the GABA-A receptor.

Conclusion

5-allyl-5-(2-bromoallyl)barbituric acid is a member of the barbiturate class of compounds with a chemical structure that suggests activity as a central nervous system depressant. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis and characterization can be achieved through established methodologies for related compounds. Its pharmacological effects are presumed to be mediated through the positive allosteric modulation of GABA-A receptors, a hallmark of the barbiturate class. Further research is warranted to fully elucidate the specific properties and potential therapeutic applications of this compound.

References

Brallobarbital's Role in Vesparax: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of brallobarbital's function as a core component of the combination drug Vesparax. Vesparax was a sedative-hypnotic medication previously prescribed for the treatment of insomnia. It combined three active pharmaceutical ingredients: this compound, secobarbital, and hydroxyzine (B1673990), to achieve a synergistic therapeutic effect. This document will detail the pharmacology of each component, with a specific focus on this compound, and present available quantitative data and experimental methodologies.

Composition of Vesparax

Vesparax was formulated as a fixed-dose combination tablet. The precise composition is outlined in Table 1.

| Component | Dosage per Tablet | Chemical Class | Primary Function |

| This compound | 50 mg | Barbiturate (B1230296) | Sedative, Hypnotic |

| Secobarbital | 150 mg | Barbiturate | Sedative, Hypnotic |

| Hydroxyzine | 50 mg | Antihistamine | Sedative, Anxiolytic |

Pharmacology of Individual Components

The therapeutic effect of Vesparax was derived from the distinct yet complementary pharmacological actions of its three components.

This compound

This compound, a barbiturate developed in the 1920s, contributes to the sedative and hypnotic properties of Vesparax.[1] Like other barbiturates, its primary mechanism of action is the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system (CNS). This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and subsequent CNS depression.

Secobarbital

Secobarbital is a short-acting barbiturate that also potentiates the effects of GABA at the GABA-A receptor, leading to sedation and hypnosis.[2][3][4][5] Its inclusion in Vesparax was intended to promote rapid sleep onset.[6]

Hydroxyzine

Hydroxyzine is a first-generation antihistamine with sedative, anxiolytic, and antiemetic properties.[7] Its primary mechanism of action is as a potent antagonist of the histamine (B1213489) H1 receptor in the brain.[8][9] Additionally, hydroxyzine exhibits activity at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, which is believed to contribute to its anxiolytic and sedative effects.[10][11] In the context of Vesparax, hydroxyzine not only adds to the overall sedative effect but also helps to mitigate anxiety, a common comorbidity with insomnia.

Synergistic Action and Pharmacokinetics

The combination of two barbiturates with different pharmacokinetic profiles and an antihistamine with anxiolytic properties was designed to induce and maintain sleep. Secobarbital's rapid onset of action would facilitate falling asleep, while this compound's longer half-life was intended to prolong the duration of sleep.[12]

However, the pharmacokinetic interactions between the components, particularly the long half-life of the combination, often resulted in a "hangover" effect the following day, which ultimately led to the discontinuation of Vesparax in favor of newer hypnotics with more favorable side-effect profiles.[1]

A key pharmacokinetic feature of this compound within Vesparax is its prolonged half-life when administered orally, especially in the presence of secobarbital and hydroxyzine.[13][14] The elimination rate of this compound is significantly dependent on the route of administration, with oral intake leading to a longer half-life compared to intravenous injection.[9][13]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for the components of Vesparax.

Table 2: Pharmacokinetic Parameters of Secobarbital

| Parameter | Value |

| Onset of Action (oral) | 10-15 minutes |

| Duration of Action (oral) | 3-4 hours |

| Half-life | 15-40 hours (mean: 28 hours) |

| Volume of Distribution | 1.6-1.9 L/kg |

| Plasma Protein Binding | 46-70% |

| Therapeutic Concentration | 1.0-2.0 mcg/mL |

| Toxic Concentration | >5.0 mcg/mL |

Table 3: Pharmacokinetic Parameters of Hydroxyzine

| Parameter | Value |

| Time to Max Concentration (Tmax) | ~2.0 hours (adults and children) |

| Elimination Half-life | ~20.0 hours (adults) |

| 7.1 hours (children) | |

| 29.3 hours (elderly) |

Note: Specific quantitative pharmacokinetic data for this compound is limited in the available literature.

Experimental Protocols

Clinical Efficacy Trials for Insomnia

-

Study Design: Double-blind, randomized, placebo-controlled, parallel-group studies were conducted to evaluate the efficacy and safety of Vesparax in patients with moderate to severe insomnia.[15][16]

-

Participant Population: Female patients hospitalized for gynecological surgery and patients with insomnia secondary to neuromuscular disease were among the studied populations.[15][16]

-

Intervention: Participants typically received either a single tablet of Vesparax (150 mg secobarbital, 50 mg this compound, 50 mg hydroxyzine), a comparator drug (e.g., midazolam 15 mg), or a placebo for a specified duration (e.g., 5 nights).[15][16]

-

Outcome Measures: Efficacy was assessed based on parameters such as sleep onset latency, duration of sleep, and overall sleep quality. Safety and tolerability were monitored, with a particular focus on next-day "hangover" effects and rebound insomnia upon withdrawal.[15]

Analytical Methodology for Barbiturate Quantification

-

Method: Gas chromatography-mass spectrometry (GC-MS) is a standard and preferred method for the confirmation and quantification of barbiturates, including secobarbital and likely this compound, in biological specimens such as serum.

-

Sample Preparation: A common procedure involves liquid-liquid extraction (LLE) to isolate the target compounds and an internal standard from the biological matrix. This is followed by chemical derivatization before injection into the GC-MS system.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used for analysis.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanisms of action and the logical relationship of the components within Vesparax.

Figure 1: Mechanism of Action of Vesparax Components.

Figure 2: Generalized Clinical Trial Workflow.

Conclusion

This compound played a significant role in the therapeutic profile of Vesparax by providing a prolonged sedative-hypnotic effect. Its combination with the shorter-acting barbiturate secobarbital and the anxiolytic antihistamine hydroxyzine created a multi-faceted approach to the management of insomnia. However, the pharmacokinetic properties of this combination, particularly the extended half-life of this compound, contributed to undesirable next-day sedation and ultimately limited its clinical utility. A comprehensive understanding of the individual and combined pharmacology of these components is crucial for researchers and drug development professionals in the context of developing safer and more effective hypnotic agents.

References

- 1. Effectiveness of intermediate-term use of secobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wsp.wa.gov [wsp.wa.gov]

- 3. neurology.testcatalog.org [neurology.testcatalog.org]

- 4. Efficacy and safety of midazolam and vesparax in treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated procedure for determination of barbiturates in serum using the combined system of PrepStation and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative study of midazolam and vesparax in moderate or severe insomnia in female surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentobarbital pharmacokinetics in the normal and in the hepatectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of some homologous series of barbiturates in the intact rat and in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Efficacy and safety of hydroxyzine in the treatment of generalized anxiety disorder: a 3-month double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydroxyzine for generalised anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alterations in pentobarbital pharmacokinetics in response to parenteral and enteral alimentation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Randomized clinical trial of supervised tapering and cognitive behavior therapy to facilitate benzodiazepine discontinuation in older adults with chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. projectknow.com [projectknow.com]

- 16. chromatographyonline.com [chromatographyonline.com]

An In-Depth Toxicological Profile of Brallobarbital: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on Brallobarbital. It is important to note that this compound is an older drug, and comprehensive toxicological data according to modern standards are scarce in the public domain. Significant data gaps exist, particularly concerning quantitative toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

Introduction

This compound is a barbiturate (B1230296) derivative developed in the 1920s that possesses sedative and hypnotic properties.[1][2] It was primarily used for the treatment of insomnia and was most notably a component of the combination drug Vesparax®, which also contained secobarbital and hydroxyzine (B1673990).[1][2] Vesparax® has been withdrawn from the market in most countries due to its potential for abuse and the availability of safer alternatives.[3] this compound has been identified as the primary contributor to the toxicity observed in Vesparax® intoxications.[1][4]

This technical guide provides a comprehensive overview of the known toxicological profile of this compound, based on the limited scientific literature available.

Chemical and Physical Properties

This compound is a derivative of barbituric acid with a bromo-allyl and an allyl group at the 5-position.

| Property | Value | Reference |

| IUPAC Name | 5-(2-bromoprop-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | [5] |

| CAS Number | 561-86-4 | [5] |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ | [5] |

| Molecular Weight | 287.11 g/mol | [5] |

Pharmacokinetics

The pharmacokinetic profile of this compound is noted to be peculiar and is a significant factor in its toxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is absorbed orally.[1]

-

Distribution: In cases of fatal Vesparax® intoxication, this compound has been detected in various tissues, including blood, brain, liver, kidney, and muscle.[6] This indicates a wide distribution throughout the body.

-

Metabolism: The metabolism of this compound is a key aspect of its toxicology. The half-life of this compound is significantly longer after oral administration compared to intravenous injection, suggesting that a metabolite formed after oral intake is responsible for its retarded elimination.[1][4] As a barbiturate with an allyl group, its metabolism likely involves oxidation of this side chain. Barbiturates are known to be metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[7][8]

-

Excretion: The route of excretion for this compound and its metabolites has not been fully elucidated in the available literature.

Pharmacokinetic Parameters

Quantitative pharmacokinetic parameters for this compound are not well-documented. However, the difference in its elimination rate based on the route of administration is a critical toxicological consideration.

| Parameter | Observation | Implication | Reference |

| Half-life (Oral vs. IV) | The half-life is considerably longer following oral administration compared to intravenous injection. | This leads to longer sleeping times and a higher risk of accumulation and toxicity with oral dosing. | [1] |

| Metabolite Influence | Administration of its metabolites can increase the half-life of intravenously administered this compound. | A metabolite, particularly formed after oral administration, inhibits the elimination of the parent drug. | [1] |

Pharmacodynamics

Mechanism of Action

As a barbiturate, this compound exerts its effects on the central nervous system (CNS). The primary mechanism of action for barbiturates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[7] This leads to an increased duration of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[7][9] At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit glutamate (B1630785) receptors, contributing to their profound CNS depressant effects.[7]

Diagram of the general mechanism of action for barbiturates at the GABA-A receptor.

Toxicology

The available toxicological data for this compound is limited and often derived from studies on the combination product Vesparax® or from general knowledge of barbiturates.

Acute Toxicity

No specific LD50 values for this compound have been identified in the reviewed literature. However, case reports of Vesparax® poisonings indicate that as few as 10 tablets can be lethal.[6] Symptoms of acute barbiturate toxicity include CNS depression, respiratory depression, hypotension, and hypothermia.[10][11][12]

Tissue Concentrations in Fatal Vesparax® Intoxications

| Tissue | This compound Concentration Range (mg/kg or mg/L) | Secobarbital Concentration Range (mg/kg or mg/L) |

| Blood | 0.8 - 12.5 | 1.5 - 25.0 |

| Brain | 1.0 - 15.0 | 2.0 - 30.0 |

| Liver | 2.5 - 40.0 | 5.0 - 80.0 |

| Kidney | 1.5 - 20.0 | 3.0 - 40.0 |

| Muscle | 0.5 - 10.0 | 1.0 - 20.0 |

| Data from a study of 10 fatal Vesparax® intoxication cases.[6] |

Chronic Toxicity

There are no specific studies on the chronic toxicity of this compound. Chronic use of barbiturates can lead to tolerance, physical dependence, and a severe withdrawal syndrome.[7]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Data in these areas for this compound are critically lacking.

-

Genotoxicity: No studies on the mutagenic or clastogenic potential of this compound were found.

-

Carcinogenicity: No long-term carcinogenicity bioassays of this compound have been reported.

-

Reproductive and Developmental Toxicity: There is no available information on the effects of this compound on fertility, embryonic development, or postnatal development.

Drug Interactions

Barbiturates, including likely this compound, are potent inducers of hepatic microsomal enzymes, particularly cytochrome P450 enzymes.[7][8] This can lead to numerous drug interactions by increasing the metabolism of other drugs, potentially reducing their efficacy.

Furthermore, the hypnotic effects of this compound are additive with other CNS depressants, such as alcohol, benzodiazepines, and opioids.[7] In the context of Vesparax®, secobarbital and hydroxyzine were found to increase the half-life of this compound, indicating a pharmacokinetic interaction that exacerbates its toxicity.[1][3]

Diagram illustrating the key drug interactions of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in this document are not available in the public domain. The information is primarily derived from abstracts and summaries of older research articles.

Conclusion

The available data on the toxicological profile of this compound are insufficient to perform a comprehensive risk assessment by modern standards. The key toxicological concerns are its potent CNS depressant effects, the peculiar pharmacokinetics leading to a prolonged half-life with oral administration, and its significant potential for drug interactions. The lack of data on genotoxicity, carcinogenicity, and reproductive toxicity represents a major gap in our understanding of the full toxicological profile of this compound. Further research, should it be deemed necessary for historical or comparative purposes, would be required to address these critical data gaps.

References

- 1. Peculiar pharmacokinetics of this compound as a source of complications in Vesparax intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Secobarbital/brallobarbital/hydroxyzine - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C10H11BrN2O3 | CID 68416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Results of toxicological investigations on vesparax-poisonings (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Barbiturate - Wikipedia [en.wikipedia.org]

- 8. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Interaction of barbiturates with benzodiazepine receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Barbiturate overdose - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Synergistic Effects of Brallobarbital with Secobarbital and Hydroxyzine

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synergistic relationship between three centrally-acting compounds: brallobarbital, secobarbital, and hydroxyzine (B1673990). This specific combination was historically marketed under the brand name Vesparax, formulated to induce sedation and hypnosis for the treatment of insomnia.[1][2][3] The potentiation observed among these agents stems from their distinct yet complementary mechanisms of action on the central nervous system (CNS). Understanding this synergy provides a valuable case study for drug development professionals interested in combination therapies for CNS disorders.

Core Pharmacological Principles

The profound sedative effect of this combination is achieved by targeting two critical neurotransmitter systems involved in arousal and sleep: the γ-aminobutyric acid (GABA) system and the histaminergic system.

-

This compound and Secobarbital: As barbiturates, both compounds are positive allosteric modulators of the GABA-A receptor.[4][5] They bind to a site on the receptor distinct from GABA itself and potentiate the receptor's activity.[6][7] Specifically, they increase the duration of chloride (Cl⁻) channel opening when GABA binds, leading to a sustained influx of chloride ions.[8][9] This hyperpolarizes the neuron, making it less likely to fire and resulting in widespread CNS depression.[10][11] The combination of two barbiturates acting on the same receptor complex results in an additive or synergistic depressant effect.[4]

-

Hydroxyzine: This compound is a first-generation antihistamine that readily crosses the blood-brain barrier.[12][13] Its primary mechanism of action is as a potent inverse agonist at the histamine (B1213489) H1 receptor.[13][14] Histamine is a key neurotransmitter for promoting wakefulness; by blocking its action in the CNS, hydroxyzine induces sedation.[15][16][17] Additionally, hydroxyzine exhibits weaker antagonism at serotonin (B10506) 5-HT₂ₐ and dopamine (B1211576) D₂ receptors, which may contribute to its anxiolytic and sedative properties.[12][13]

The synergy arises from depressing the CNS via two independent pathways: enhancing GABAergic inhibition (the primary "brake" of the CNS) while simultaneously blocking histaminergic arousal (a key "accelerator").

Quantitative Data and Pharmacokinetics

Direct quantitative studies on the synergistic potency of the three-drug combination are limited in modern literature. However, pharmacokinetic data for the individual components illuminate the rationale behind the formulation. A key interaction is the pharmacokinetic potentiation: both secobarbital and hydroxyzine have been shown to increase the elimination half-life of this compound, prolonging its action.[2][4][18][19]

Table 1: Pharmacodynamic and Pharmacokinetic Properties of Individual Components

| Parameter | This compound | Secobarbital | Hydroxyzine |

| Drug Class | Barbiturate[20] | Barbiturate[21] | First-Generation Antihistamine[14] |

| Primary Mechanism | GABA-A Positive Allosteric Modulator[4] | GABA-A Positive Allosteric Modulator[6] | H1 Receptor Inverse Agonist[13] |

| Onset of Action (Oral) | Intermediate-acting[4] | 10–15 minutes[21][22] | ~30 minutes |

| Duration of Action | Intermediate | 3–4 hours (100 mg dose)[21][22] | 4–6 hours |

| Elimination Half-Life | Variable, prolonged by other drugs[18][19] | 15–40 hours (mean 28 hours) in adults[21] | ~20 hours (in adults) |

| Metabolism | Hepatic[4] | Hepatic (microsomal enzyme system)[21] | Hepatic |

| Key Interaction Note | Half-life is increased by both secobarbital and hydroxyzine.[2][18] | --- | --- |

Data compiled from multiple sources. Half-life and duration can vary based on patient factors.

Experimental Protocols

To quantitatively assess the synergistic sedative effects of a drug combination like this in a preclinical setting, the Loss of Righting Reflex (LORR) assay in rodents is a standard and robust method.[23] This assay serves as a reliable proxy for loss of consciousness.[24]

Detailed Protocol: Loss of Righting Reflex (LORR) Assay for Synergy Assessment

-

Animal Model: Swiss albino mice (20–30 g) are commonly used.[25] Animals should be acclimatized and housed in a quiet, dim-lighted environment to minimize stress.[25]

-

Drug Preparation: this compound, secobarbital, and hydroxyzine are dissolved in an appropriate vehicle (e.g., saline). Doses are calculated based on the animal's body weight.

-

Experimental Groups:

-

Group 1: Vehicle control (saline).

-

Group 2: this compound alone (at various doses to establish a dose-response curve).

-

Group 3: Secobarbital alone (at various doses).

-

Group 4: Hydroxyzine alone (at various doses).

-

Group 5+: Combination groups receiving a fixed-ratio mixture of the three drugs (e.g., based on the 3:1:1 ratio of secobarbital:this compound:hydroxyzine in Vesparax) at various total doses.

-

-

Drug Administration: Drugs are administered via intraperitoneal (i.p.) injection.

-

Assessment of LORR:

-

At fixed intervals post-injection (e.g., every 5 minutes), each mouse is gently placed on its back in a testing arena.[24]

-

Definition of LORR: The animal is considered to have lost its righting reflex if it fails to right itself (i.e., return to a ventral or sternal recumbency position) within a specified timeframe, typically 30 to 60 seconds.[23][24]

-

Onset of LORR: The time from injection to the first instance of LORR is recorded.

-

Duration of LORR: The time from the onset of LORR until the animal spontaneously rights itself and can remain in that position is recorded.

-

-

Data Analysis:

-

The percentage of animals in each group exhibiting LORR at each dose is calculated.

-

Dose-response curves are generated, and the ED₅₀ (the dose required to produce LORR in 50% of animals) is calculated for each individual drug and for the combination.

-

Synergy Analysis: Isobolographic analysis is the gold standard for determining the nature of the drug interaction. An isobologram plots the doses of Drug A and Drug B (and C, in a 3D plot or through fixed-ratio analysis) that produce a specified level of effect (e.g., ED₅₀). If the data points for the combination fall significantly below the line of additivity (the line connecting the ED₅₀ of each individual drug), the interaction is synergistic.

-

Visualizations: Signaling Pathways and Workflows

Diagram 1: Dual-Mechanism CNS Depression

Caption: Dual mechanism of action on a postsynaptic neuron.

Diagram 2: Experimental Workflow for LORR Assay

Caption: Workflow for the Loss of Righting Reflex (LORR) assay.

Diagram 3: Conceptual Framework of Synergy

Caption: Conceptual model of pharmacodynamic and pharmacokinetic synergy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Secobarbital/brallobarbital/hydroxyzine - Wikipedia [en.wikipedia.org]

- 3. Vesparax - Wikipedia [en.wikipedia.org]

- 4. Vesparax (combination) | 61112-40-1 | Benchchem [benchchem.com]

- 5. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Secobarbital Sodium? [synapse.patsnap.com]

- 7. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of the GABAA receptor by depressant barbiturates and pregnane steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Secobarbital Sodium used for? [synapse.patsnap.com]

- 10. GABA - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 13. psychdb.com [psychdb.com]

- 14. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current [pubmed.ncbi.nlm.nih.gov]

- 16. Hydroxyzine: MedlinePlus Drug Information [medlineplus.gov]

- 17. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Peculiar pharmacokinetics of this compound as a source of complications in Vesparax intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound | BehaveNet [behavenet.com]

- 21. drugs.com [drugs.com]

- 22. m.youtube.com [m.youtube.com]

- 23. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 24. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Central Nervous System Depressant Effects of Brallobarbital

Abstract: This document provides a comprehensive technical overview of the central nervous system (CNS) depressant effects of this compound, a barbiturate (B1230296) derivative developed in the 1920s.[1] While its clinical use has been discontinued, an understanding of its pharmacological profile remains relevant for research into barbiturate mechanisms and the development of novel GABAergic modulators. This guide details its mechanism of action, pharmacodynamic and pharmacokinetic properties, and relevant experimental protocols for its study. A key focus is the presentation of available data in a structured format and the visualization of complex biological and experimental processes.

Introduction

This compound is a barbiturate derivative that exhibits sedative and hypnotic properties.[1][2][3][4] It was historically used for the treatment of insomnia, most notably as a component of the combination product Vesparax, which also contained secobarbital and hydroxyzine.[1][2][5] The use of this compound and Vesparax has largely ceased due to the development of newer hypnotic agents with more favorable safety profiles and shorter half-lives, which reduce the incidence of next-day hangover effects.[1][3][5] Despite its obsolescence in clinical practice, the study of this compound provides valuable insights into the structure-activity relationships and complex pharmacology of the barbiturate class of drugs.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary CNS depressant effects of this compound, like other barbiturates, are mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[6][7][8]

2.1. Positive Allosteric Modulation of the GABA-A Receptor

This compound acts as a positive allosteric modulator of the GABA-A receptor.[6] It binds to a site on the receptor complex that is distinct from the GABA binding site.[6] This binding potentiates the effect of GABA by increasing the duration of the opening of the receptor's associated chloride (Cl⁻) channel, which enhances the influx of chloride ions into the neuron.[6][7] This hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus leading to generalized CNS depression.[7][9]

2.2. Direct Agonism and Other Effects

At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, contributing to their profound sedative effects and the high risk of toxicity in overdose.[6][10] Additionally, barbiturates can exert CNS depressant effects by inhibiting excitatory neurotransmission through the blockade of AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[6]

Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.

Pharmacodynamics

The pharmacodynamic effects of this compound are characteristic of the barbiturate class, ranging from sedation to anesthesia at high doses.

3.1. CNS Depressant Effects

-

Sedation and Hypnosis: this compound was primarily used for its hypnotic effects to treat insomnia.[1][3]

-

Anxiolysis: Like other barbiturates, it possesses anxiety-reducing properties.[6]

-

Anticonvulsant Effects: While not its primary use, barbiturates are known to have anticonvulsant activity.[6][7]

-

Overdose: Overdose leads to severe CNS and respiratory depression, which can be fatal.[6][11] The risk is compounded when taken with other CNS depressants like alcohol or benzodiazepines.[6]

3.2. Quantitative Pharmacodynamic Data

| Parameter | Drug | Value | Species/Assay | Reference |

| Lethal Dose | Amobarbital/Pentobarbital (B6593769) | 2-3 g | Human | [12] |

| Lethal Dose | Phenobarbital | 6-10 g | Human | [12] |

| Lethal Plasma Level | Amobarbital/Pentobarbital | 10 mg/L | Human | [12] |

| Lethal Plasma Level | Phenobarbital | 60 mg/L | Human | [12] |

| GABA-A Potentiation | Pentobarbital | ~10-100 µM | Xenopus oocytes | [13][14] |

| GABA-A Direct Activation | Pentobarbital | ~100-800 µM | Xenopus oocytes | [13][14] |

Pharmacokinetics

The pharmacokinetic profile of this compound is noted to be "peculiar," with significant implications for its duration of action and potential for adverse effects.[15][16]

4.1. Absorption and Elimination

Studies in rats have revealed that the route of administration significantly impacts this compound's elimination half-life. The half-life following oral administration is considerably longer than after intravenous injection, which corresponds with longer observed sleeping times.[15][16] This suggests that a metabolite, formed particularly after oral administration (likely due to first-pass metabolism in the liver), is responsible for inhibiting the elimination of the parent drug.[15][16]

4.2. Drug Interactions

The co-administration of secobarbital and hydroxyzine, its partners in the Vesparax formulation, was found to increase the half-life of this compound, further contributing to its prolonged effect and potential for hangover.[15][16]

| Parameter | Condition | Observation | Implication | Reference |

| Half-life | Oral Administration | Considerably longer | Prolonged hypnotic effect, potential for hangover | [15][16] |

| Half-life | Intravenous Administration | Shorter | Faster elimination | [15][16] |

| Metabolism | Oral Administration | Formation of an inhibitory metabolite | Retarded elimination of this compound | [15][16] |

| Drug Interaction | Co-administration with Secobarbital and Hydroxyzine | Increased half-life of this compound | Enhanced and prolonged CNS depression | [15][16] |

Experimental Protocols

The following sections detail methodologies that can be employed to investigate the CNS depressant effects of this compound.

5.1. In Vivo Pharmacokinetic Analysis in a Rodent Model

This protocol is based on methodologies described for studying this compound pharmacokinetics in rats.[16]

Objective: To determine and compare the pharmacokinetic profile of this compound following intravenous and oral administration.

Methodology:

-

Animal Model: Male Wistar rats (200-250g body weight) are used. Animals are fasted for 12 hours prior to the experiment with free access to water.[16]

-

Drug Preparation: this compound is dissolved in 1 M NaOH and the pH is adjusted to 9.0 with 1 M HCl to form the sodium salt for administration.[16]

-

Administration:

-

Blood Sampling: At predetermined time points, blood samples are collected from the retro-orbital venous plexus.[16]

-

Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as gas-liquid chromatography (GLC).[16]

-

Data Analysis: Pharmacokinetic parameters (e.g., half-life, Cmax, Tmax, AUC) are calculated for both administration routes and compared.

Figure 2: Experimental Workflow for In Vivo Pharmacokinetic Study.

5.2. In Vitro Analysis of GABA-A Receptor Modulation

This protocol describes a general method for assessing the modulatory effects of compounds on GABA-A receptors expressed in a heterologous system.

Objective: To characterize the effect of this compound on GABA-A receptor function.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Assay Preparation (FLIPR Membrane Potential Assay):

-

Compound Preparation: Serial dilutions of this compound and a standard GABA concentration (e.g., EC₂₀) are prepared in an appropriate assay buffer.

-

Automated Fluorometric Reading:

-

The cell plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.[17]

-

A baseline fluorescence reading is taken.

-

The instrument automatically adds the test compounds (this compound) followed by the GABA solution.[17]

-

Kinetic fluorescence readings are recorded to measure changes in membrane potential.

-

-

Data Analysis: The change in fluorescence is proportional to the membrane potential change. The potentiation of the GABA response by this compound is calculated, and a dose-response curve is generated to determine its EC₅₀ for modulation.

Figure 3: Workflow for In Vitro GABA-A Receptor Modulation Assay.

Conclusion

This compound is a classic example of a barbiturate CNS depressant whose clinical utility was ultimately limited by its pharmacokinetic profile and the advent of safer alternatives. Its primary mechanism of action via positive allosteric modulation of the GABA-A receptor is well-understood within the context of its drug class. However, specific quantitative data on its potency, toxicity, and binding affinity are conspicuously absent from modern literature. The peculiar, route-dependent pharmacokinetics, influenced by its own metabolites and co-administered drugs, underscore the complexity of barbiturate pharmacology. The experimental frameworks provided herein offer robust methods for any future investigations into this compound or novel compounds designed to interact with the GABA-A receptor system. For drug development professionals, the story of this compound serves as a salient reminder of the critical importance of comprehensive pharmacokinetic and metabolic profiling in the early stages of discovery.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [nl.wikipedia.org]

- 5. Efficacy and safety of midazolam and vesparax in treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Barbiturate - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Prescription CNS Depressants [chestnut.org]

- 10. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. List of Common Barbiturates + Uses & Side Effects - Drugs.com [drugs.com]

- 12. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 13. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peculiar pharmacokinetics of this compound as a source of complications in Vesparax intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

Early Clinical Applications and Efficacy of Brallobarbital for Insomnia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brallobarbital, a barbiturate (B1230296) derivative developed in the 1920s, was primarily utilized as a hypnotic agent for the treatment of insomnia. Its clinical application was almost exclusively in the form of a combination product known as Vesparax, which also contained secobarbital and hydroxyzine (B1673990). This technical guide provides a comprehensive overview of the early clinical applications and efficacy of this compound for insomnia, with a focus on the available data from early clinical trials. Due to the limited availability of standalone this compound studies, this guide centers on the clinical findings for Vesparax. This document summarizes the pharmacological context, presents available efficacy and safety data, details experimental protocols from key studies, and illustrates the underlying mechanism of action.

Introduction

The management of insomnia has evolved significantly over the past century. In the early to mid-20th century, barbiturates were a cornerstone of hypnotic therapy. This compound emerged during this era as a potential treatment for sleep disturbances. However, its clinical use was predominantly as a component of the fixed-dose combination drug Vesparax. This guide will delve into the historical clinical data surrounding this compound's use in treating insomnia, primarily through the lens of Vesparax studies.

Pharmacological Profile of this compound

This compound is a barbiturate that, like other drugs in its class, acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its sedative and hypnotic properties stem from its ability to enhance the inhibitory effects of GABA in the central nervous system.

Mechanism of Action: GABA-A Receptor Modulation

Barbiturates, including this compound, bind to a specific site on the GABA-A receptor, which is distinct from the binding sites of GABA itself and benzodiazepines.[1] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[1] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire and thus causing a generalized depressant effect on the central nervous system. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their more pronounced sedative effects and lower therapeutic index compared to benzodiazepines.[1]

Early Clinical Applications in Insomnia

This compound was primarily marketed in a combination formulation, Vesparax, for the treatment of insomnia. Vesparax tablets typically contained 50 mg of this compound, 150 mg of secobarbital, and 50 mg of hydroxyzine.[3] The rationale for this combination was to leverage the different pharmacokinetic profiles of the two barbiturates to induce and maintain sleep, while the antihistamine hydroxyzine provided anxiolytic and sedative effects.

Clinical Efficacy of Vesparax (Containing this compound)

Early clinical trials on Vesparax demonstrated its efficacy as a hypnotic agent. However, a notable side effect was a hangover effect the next day, attributed to the long half-life of the drug combination.[4]

Comparative Clinical Trials

Two key double-blind, placebo-controlled studies conducted in the early 1980s compared the efficacy and safety of Vesparax with the newer benzodiazepine, midazolam.

Table 1: Summary of Qualitative Efficacy Data from Comparative Clinical Trials

| Study | Comparator | Patient Population | Key Efficacy Findings for Vesparax |

| Fischbach, 1983[5] | Midazolam 15 mg, Placebo | 30 female patients (20-76 years) with insomnia secondary to neuromuscular disease | - Efficient hypnotic, maintaining a constant level of effect. |

| Philipp & Kapp, 1983[3] | Midazolam 15 mg, Placebo | 60 female patients with moderate to severe insomnia (hospitalized for gynecological surgery) | - Effective in hastening sleep onset. - Increased sleep duration. - Improved sleep quality. - No difference in effect compared to midazolam. |

Note: Specific quantitative data on sleep latency, sleep duration, and number of awakenings were not available in the cited abstracts. The table reflects the qualitative descriptions of efficacy.

Table 2: Adverse Effects Reported in Comparative Clinical Trials

| Study | Adverse Effects Noted for Vesparax |

| Fischbach, 1983[5] | - Caused a hangover effect. |

| Philipp & Kapp, 1983[3] | - No residual effects on the following day were reported in this study. |

Experimental Protocols

The methodologies of the early clinical trials provide insight into how the efficacy of Vesparax was assessed.

Fischbach (1983) Study Protocol

-

Study Design: A double-blind, parallel-group study with a placebo lead-in and washout phase.

-

Participants: 30 female patients, aged 20-76 years, with insomnia secondary to neuromuscular disease.

-

Treatment Arms:

-

Vesparax (150 mg secobarbital, 50 mg this compound, 50 mg hydroxyzine)

-

Midazolam (15 mg)

-

Placebo

-

-

Procedure: A placebo phase preceded and followed the active treatment phase.

-

Primary Outcome Measures: The abstract does not specify the primary outcome measures, but they likely included assessments of sleep quality, duration, and onset, as well as morning-after effects.

Philipp & Kapp (1983) Study Protocol

-

Study Design: A double-blind study.

-

Participants: 60 female patients with moderate or severe insomnia, hospitalized for gynecological surgery.

-

Treatment Arms:

-

Vesparax (1 tablet: 50 mg hydroxyzine, 150 mg secobarbital, 50 mg this compound)

-

Midazolam (15 mg)

-

Placebo

-

-

Procedure: An initial 2-day placebo selection phase was followed by a 5-night active treatment phase. A 2-day placebo withdrawal phase followed to assess for rebound phenomena.

-

Primary Outcome Measures: The abstract indicates that the study assessed sleep onset, sleep duration, and sleep quality.

Discussion and Limitations

The available evidence indicates that this compound, as a component of Vesparax, was an effective hypnotic for its time. Clinical trials demonstrated improvements in sleep onset, duration, and quality.[3][5] However, the use of this compound was intrinsically linked to the other components of Vesparax, making it difficult to isolate its specific contribution to the overall therapeutic effect and side effect profile.

The prominent side effect of a hangover effect associated with Vesparax, along with the development of newer and safer hypnotics like benzodiazepines and later "Z-drugs," led to the eventual decline in the use of this compound and other barbiturates for the treatment of insomnia.[4]

Conclusion

This compound played a role in the historical management of insomnia, primarily through its inclusion in the combination product Vesparax. Early clinical studies confirmed the efficacy of this combination in improving key sleep parameters. However, the inherent risks associated with barbiturates, such as the potential for dependence, a narrow therapeutic index, and next-day residual effects, ultimately led to its replacement by safer alternatives. This guide provides a summary of the available historical clinical data, highlighting both the therapeutic utility and the limitations of this compound in the context of its time. Further research, should the full historical records become accessible, would be necessary to provide a more granular quantitative analysis of its clinical efficacy.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Comparative study of midazolam and vesparax in moderate or severe insomnia in female surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Efficacy and safety of midazolam and vesparax in treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The molecular formula and weight of Brallobarbital

An In-depth Examination of the Molecular Characteristics, Pharmacological Actions, and Methodologies Associated with the Barbiturate (B1230296) Brallobarbital.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of this compound (5-allyl-5-(2-bromoallyl)barbituric acid), a barbiturate derivative with sedative-hypnotic properties. This document details its molecular formula and weight, delves into its primary mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, and explores its secondary effects on glutamate (B1630785) receptors. Furthermore, this guide outlines detailed experimental protocols for its synthesis, analytical determination via gas chromatography-mass spectrometry (GC-MS), and a framework for in vivo pharmacokinetic studies. The information is presented to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their understanding and potential investigation of this compound.

Core Molecular and Physical Data

This compound is a derivative of barbituric acid, characterized by the presence of both an allyl and a 2-bromoallyl substituent at the 5-position. These modifications are crucial for its pharmacological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ | [1] |

| Molecular Weight | 287.11 g/mol | [2] |

| CAS Number | 561-86-4 | [1] |

| IUPAC Name | 5-(2-bromoprop-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | [1] |

| Synonyms | 5-allyl-5-(2-bromoallyl)barbituric acid, Vesperone | [2][3] |

Mechanism of Action and Signaling Pathways